Cas no 72180-14-4 ((2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate)
(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate
- (2S,4S)-1-Benzyl-2-methy-4-fluoropyrrolidine-1,2-dicarboxylate
- (2S,4S)-4-fluoro-1,2-Pyrrolidinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester
- 1,2-Pyrrolidinedicarboxylicacid, 4-fluoro-, 2-methyl 1-(phenylmethyl) ester, (2S,4S)-
- (2S,4S)-1-(benzyloxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
- (2S,4S)-1-benzyl-2-methy-4-flu
- (2S,4S)-1-BENZYL-2-METHY-4-FLUOROPYRROLIDINE-1,2-DICARBO
- 1-benzyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
- A9406
- FT-0682215
- methyl N-benzyloxycarbonyl-cis-4-fluoro-L-prolinate
- N-< (phenylmethoxy)carbonyl> -4(S)-fluoro-(S)-proline methyl ester
- N-benzyloxycarbonyl-(4S)-fluoro-L-proline methyl ester
- CS-0301805
- (2S,4S)-1-BENZYL2-METHYL4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE
- EN300-7137817
- FDPGMTFRBRCTSR-RYUDHWBXSA-N
- DTXSID70469847
- 1,2-Pyrrolidinedicarboxylicacid,4-fluoro-,2-methyl 1-(phenylmethyl)ester,(2S,4S)-
- 72180-14-4
- SCHEMBL1336271
- methyl(2S,4S)-1-benzyloxycarbonyl-4-fluoropyrrolidine-2-carboxylate
- 1-O-benzyl 2-O-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
- 2s4s-1-benzyl-2-methy-4-fluoropyrrolidine-12-dicarbo
- DB-074527
-
- MDL: MFCD12963560
- Inchi: 1S/C14H16FNO4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1
- InChI Key: FDPGMTFRBRCTSR-RYUDHWBXSA-N
- SMILES: F[C@@H]1CN(C(=O)OCC2C=CC=CC=2)[C@H](C(=O)OC)C1
Computed Properties
- Exact Mass: 281.10638
- Monoisotopic Mass: 281.10633615g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 382.9±42.0 °C at 760 mmHg
- Flash Point: 185.4±27.9 °C
- Refractive Index: 1.538
- Solubility: Very slightly soluble (0.45 g/l) (25 º C),
- PSA: 55.84
- LogP: 1.84650
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM308328-1g |
(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate |
72180-14-4 | 95% | 1g |
$547 | 2021-06-09 | |
| Alichem | A109006380-1g |
(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate |
72180-14-4 | 95% | 1g |
$590.85 | 2023-09-01 | |
| Chemenu | CM308328-1g |
(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate |
72180-14-4 | 95% | 1g |
$547 | 2024-07-24 | |
| Enamine | EN300-7137817-0.05g |
1-benzyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate |
72180-14-4 | 0.05g |
$1020.0 | 2023-05-24 | ||
| Enamine | EN300-7137817-0.1g |
1-benzyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate |
72180-14-4 | 0.1g |
$1068.0 | 2023-05-24 | ||
| Enamine | EN300-7137817-0.25g |
1-benzyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate |
72180-14-4 | 0.25g |
$1117.0 | 2023-05-24 | ||
| Enamine | EN300-7137817-0.5g |
1-benzyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate |
72180-14-4 | 0.5g |
$1165.0 | 2023-05-24 | ||
| Enamine | EN300-7137817-1.0g |
1-benzyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate |
72180-14-4 | 1g |
$1214.0 | 2023-05-24 | ||
| Enamine | EN300-7137817-2.5g |
1-benzyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate |
72180-14-4 | 2.5g |
$2379.0 | 2023-05-24 | ||
| Enamine | EN300-7137817-5.0g |
1-benzyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate |
72180-14-4 | 5g |
$3520.0 | 2023-05-24 |
(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate Suppliers
(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate
Comprehensive Guide to (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (CAS No. 72180-14-4)
(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (CAS No. 72180-14-4) is a fluorinated pyrrolidine derivative with significant applications in pharmaceutical research and organic synthesis. This compound belongs to the class of fluorinated heterocycles, which are increasingly important in drug discovery due to their unique physicochemical properties. The presence of both benzyl and methyl ester groups, along with a strategically placed fluorine atom, makes this molecule a versatile intermediate for medicinal chemistry.
The stereochemistry of this compound, denoted by the (2S,4S) configuration, plays a crucial role in its biological activity and synthetic utility. Researchers have shown growing interest in such chiral building blocks for the development of enantioselective drugs. Recent trends in pharmaceutical chemistry emphasize the importance of fluorine-containing compounds, as the introduction of fluorine can dramatically improve metabolic stability, bioavailability, and binding affinity to biological targets.
From a synthetic perspective, (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate serves as a valuable precursor for various transformations. The benzyl-protected amine and ester functionalities offer multiple sites for selective modification, making it particularly useful for parallel synthesis and combinatorial chemistry approaches. These features align well with current industry demands for efficient scaffold diversification in drug discovery programs.
The compound's physicochemical properties have been carefully studied to support its applications. With moderate lipophilicity contributed by the benzyl group and polarity from the ester moieties, it demonstrates good solubility in common organic solvents while maintaining sufficient stability for storage and handling. These characteristics make it particularly suitable for high-throughput screening applications and automated synthesis platforms.
In the context of current pharmaceutical trends, (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate finds relevance in several therapeutic areas. The fluoropyrrolidine scaffold is increasingly recognized as a privileged structure in the design of protease inhibitors, particularly for viral targets. This aligns with growing research interest in antiviral therapies, where fluorine substitution has proven valuable for optimizing drug candidates.
The synthetic accessibility of (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate has been improved through recent methodological advances. Modern asymmetric synthesis techniques allow for efficient preparation of this chiral building block in high enantiomeric purity. These developments address the pharmaceutical industry's need for reliable sources of enantiomerically pure intermediates with defined stereochemistry.
From a regulatory perspective, the compound's status as a research chemical with no known safety concerns at standard handling conditions makes it attractive for academic and industrial laboratories. Proper storage recommendations typically suggest protection from moisture and maintenance at controlled room temperature to preserve the integrity of both the ester groups and the fluorine substituent.
Market analysis indicates steady demand for (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate, particularly from contract research organizations and pharmaceutical companies engaged in fragment-based drug discovery. The compound's structural features make it suitable for developing targeted libraries focused on central nervous system therapeutics and enzyme inhibitors.
Recent publications have highlighted innovative applications of this fluorinated pyrrolidine derivative in materials science, where its unique electronic properties contribute to the development of advanced organic semiconductors. This expansion beyond traditional pharmaceutical applications demonstrates the growing versatility of such functionalized heterocycles in multiple high-tech industries.
Quality control protocols for (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate typically employ advanced analytical techniques including chiral HPLC for stereochemical verification and mass spectrometry for purity assessment. These rigorous standards ensure the compound meets the exacting requirements of modern drug discovery programs where structural integrity is paramount.
The future outlook for (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate appears promising, with potential applications emerging in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development. As the pharmaceutical industry continues to explore novel drug modalities, the demand for such well-characterized chiral intermediates with multiple functional handles is expected to grow correspondingly.
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